1-Benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 1-Benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 369394-52-5
VCID: VC0506703
InChI: InChI=1S/C23H19NO4/c25-20-13-7-4-10-17(20)21(26)14-23(28)18-11-5-6-12-19(18)24(22(23)27)15-16-8-2-1-3-9-16/h1-13,25,28H,14-15H2
SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O
Molecular Formula: C23H19NO4
Molecular Weight: 373.4g/mol

1-Benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

CAS No.: 369394-52-5

Main Products

VCID: VC0506703

Molecular Formula: C23H19NO4

Molecular Weight: 373.4g/mol

1-Benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one - 369394-52-5

CAS No. 369394-52-5
Product Name 1-Benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Molecular Formula C23H19NO4
Molecular Weight 373.4g/mol
IUPAC Name 1-benzyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one
Standard InChI InChI=1S/C23H19NO4/c25-20-13-7-4-10-17(20)21(26)14-23(28)18-11-5-6-12-19(18)24(22(23)27)15-16-8-2-1-3-9-16/h1-13,25,28H,14-15H2
Standard InChIKey SMTWESUURLAWAN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O
PubChem Compound 5132091
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator